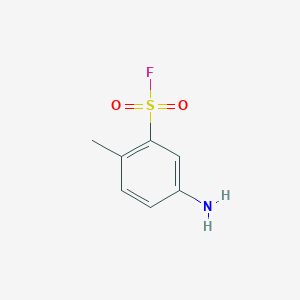

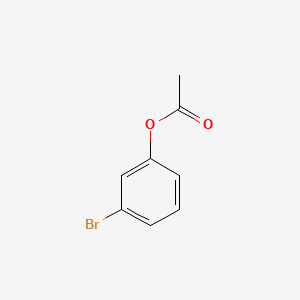

5-Amino-2-methylbenzene-1-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-2-methylbenzene-1-sulfonyl fluoride (5-AMBSF) is an organofluoride compound that is widely used in organic chemistry as a reagent for the synthesis of a variety of compounds. It is also known as 5-Amino-2-methylbenzene-1-sulfonyl chloride (5-AMBSCl) and is used in the synthesis of both small molecules and peptides. 5-AMBSF is a versatile reagent that can be used for a variety of transformations, including the synthesis of amines, carboxylic acids, and other organic compounds.

科学的研究の応用

Inhibition of Bacterial Enzymes

5-Amino-2-methylbenzene-1-sulfonyl fluoride and its derivatives have been studied for their effectiveness as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the bacterium's life cycle, and inhibition could lead to new antimycobacterial agents (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Polymer Synthesis

The sulfonyl fluoride group in aminobenzenesulfonyl fluorides, including this compound, allows for the synthesis of various polymers and copolymers containing sulfonic acid groups. This process can involve reactions with different acids and isocyanates to create substituted acrylamides or vinylureas, demonstrating the chemical's versatility in polymer chemistry (Hart & Timmerman, 1960).

Synthesis of Aliphatic Sulfonyl Fluorides

This compound is integral in the development of synthesis methods for aliphatic sulfonyl fluorides. These compounds are increasingly important in chemical biology and molecular pharmacology, highlighting the compound's role in expanding sulfonyl fluoride chemical libraries (Xu, Xu, Yang, Cao, & Liao, 2019).

Inhibitors for Diagnostic Tools

Derivatives of this compound, particularly benzolamide-like derivatives, show strong inhibitory effects on carbonic anhydrase isozymes. This property suggests potential use in PET (Positron Emission Tomography) for diagnosing various conditions (Supuran, Ilies, & Scozzafava, 1998).

Synthesis of Fluoro-Substituted Compounds

The compound assists in the fluoride-mediated nucleophilic substitution reactions for synthesizing fluoro-substituted compounds. This process is significant in creating diverse chemical structures with potential pharmaceutical applications (Shavnya, Sakya, Minich, Rast, Demello, & Jaynes, 2005).

Chemical Modification of Membranes

In the context of biological research, studies have utilized compounds like this compound to explore chemical modifications of cellular membranes, particularly in the context of anion and cation permeability. This research has implications for understanding cell physiology and pathology (Knauf & Rothstein, 1971).

作用機序

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

5-amino-2-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNBKGKQPAGUFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299916 |

Source

|

| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-06-7 |

Source

|

| Record name | NSC133677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)

![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)